3-Ethynyl-2-fluoro-5-methylpyridine
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Overview
Description
3-Ethynyl-2-fluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C8H6FN. This compound is of interest due to its unique structural features, which include an ethynyl group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring. These substituents impart distinct chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-fluoro-5-methylpyridine can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Sonogashira Coupling: This method involves the coupling of an ethynyl derivative with a halogenated pyridine in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Major Products
The major products formed from these reactions include substituted pyridines, carbonyl compounds, alkenes, and fused ring systems, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Ethynyl-2-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-fluoro-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl and fluorine substituents can enhance binding affinity and selectivity for these targets, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-5-fluoro-3-methylpyridine: Similar structure but with different substitution pattern.
2-Fluoro-3-iodo-5-methylpyridine: Contains an iodine atom instead of an ethynyl group.
2-Ethynyl-5-methylpyridine: Lacks the fluorine atom.
Uniqueness
3-Ethynyl-2-fluoro-5-methylpyridine is unique due to the combination of an ethynyl group, a fluorine atom, and a methyl group on the pyridine ring. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethynyl-2-fluoro-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-6(2)5-10-8(7)9/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTATUVEYGBIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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